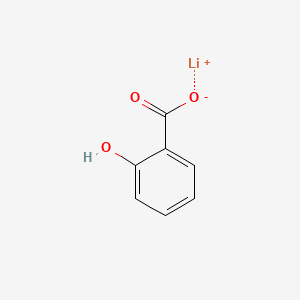

Salicylate de lithium

Vue d'ensemble

Description

Lithium salicylate is the lithium salt of salicylate, an organic acid . It has a molecular formula of C7H5LiO3 and an average mass of 144.054 Da .

Synthesis Analysis

Lithium salicylate can be synthesized by dissolving lithium salicylate and L-proline in hot deionized water . A crystal engineering strategy has been employed to synthesize ionic cocrystals (ICCs) of lithium salts with organic anions .Molecular Structure Analysis

The molecular structure of lithium salicylate consists of alternating Δ- and Λ- [(H2O)Li+]∞ helices running parallel along the b-axis. These helices are double-bridged at the tetracoordinate lithium cations by the carboxylate groups of the salicylate anions .Chemical Reactions Analysis

Lithium salicylate has been used in the leaching recovery of cobalt and lithium from spent lithium-ion batteries by citric acid and salicylic acid . It has also been used in the synthesis of lithium silicates for CO2 adsorption .Physical And Chemical Properties Analysis

Lithium salicylate is a light brown crystalline substance . It has a melting point of >350 °C . It is soluble in water .Applications De Recherche Scientifique

Applications électrochimiques

Le salicylate de lithium a été étudié pour son potentiel à améliorer les performances électrochimiques des matériaux utilisés dans les batteries lithium-ion. Des recherches indiquent que la présence de lacunes d'oxygène dans le matériau anodique d'hématite peut améliorer les performances de la batterie .

Détection des neutrons

Le composé a été utilisé dans des études de détection des neutrons. Il est particulièrement utile lorsqu'il est incorporé dans des scintillateurs liquides et polycristallins pour la détection des neutrons thermiques, en utilisant des techniques de discrimination de la forme d'impulsion .

Recherche biologique et médicale

Le this compound est également exploré pour ses applications biologiques et médicales. Par exemple, il a été étudié pour son activité antioxydante et ses effets immunotropes, ce qui pourrait avoir des implications pour la santé et le traitement des maladies .

Applications chimiques

Dans l'industrie chimique, le this compound peut agir comme un catalyseur dans diverses réactions, contribuant à la synthèse de différents composés et matériaux .

Propriétés de scintillation

Des recherches ont été menées sur les propriétés de scintillation des liquides chargés en this compound-6. Ce travail vise à optimiser la teneur en composé pour améliorer les propriétés de photoluminescence et de scintillation, qui sont cruciales pour la détection des rayonnements .

Mécanisme D'action

Target of Action

Lithium Salicylate, a compound formed from lithium and salicylic acid, has two primary targets: glycogen synthase kinase-3 (GSK-3) and cyclooxygenase enzymes (COX-1 and COX-2) . GSK-3 is a key player in numerous cellular processes, including the regulation of glycogen metabolism . The cyclooxygenase enzymes are involved in the conversion of arachidonic acid to prostaglandins and thromboxanes .

Mode of Action

Lithium Salicylate interacts with its targets in a unique way. Lithium part of the compound inhibits GSK-3, a key enzyme involved in various cellular processes . On the other hand, the salicylic acid component of the compound irreversibly inhibits COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins and thromboxanes .

Biochemical Pathways

The action of Lithium Salicylate affects several biochemical pathways. By inhibiting GSK-3, lithium can influence downstream pathways such as Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) . These pathways play crucial roles in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis . The inhibition of COX-1 and COX-2 by salicylic acid disrupts the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .

Pharmacokinetics

Lithium Salicylate exhibits different pharmacokinetics compared to other lithium salts like lithium carbonate. It has been observed that Lithium Salicylate produces elevated plasma and brain levels of lithium beyond 48 hours post-dose without the sharp peak that contributes to the toxicity problems of current lithium therapeutics . This could potentially lead to improved bioavailability and reduced side effects.

Result of Action

The molecular and cellular effects of Lithium Salicylate’s action are profound. Lithium’s neuroprotective properties in Alzheimer’s disease (AD) include reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . Salicylic acid, on the other hand, provides analgesic and anti-inflammatory activity .

Action Environment

The action, efficacy, and stability of Lithium Salicylate can be influenced by various environmental factors. For instance, the therapeutic window of lithium is narrow, requiring careful monitoring of plasma lithium levels and blood chemistry to mitigate adverse events . Furthermore, the formulation of the compound can affect its pharmacokinetics and consequently its therapeutic efficacy . Currently, several new lithium formulations, including Lithium Salicylate, are undergoing clinical trials to improve safety and efficacy .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Lithium salicylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme glycogen synthase kinase-3 beta (GSK-3β), where lithium salicylate acts as an inhibitor . This inhibition leads to a cascade of downstream effects, including the modulation of various signaling pathways. Additionally, lithium salicylate interacts with inositol monophosphatase (IMPase), leading to the depletion of inositol in the brain . These interactions highlight the compound’s potential in modulating biochemical pathways involved in mood regulation and neuroprotection.

Cellular Effects

Lithium salicylate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving GSK-3β and IMPase . By inhibiting GSK-3β, lithium salicylate can enhance the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity . Furthermore, lithium salicylate impacts gene expression by modulating transcription factors and other regulatory proteins. It also affects cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.

Molecular Mechanism

The molecular mechanism of lithium salicylate involves its interaction with specific biomolecules. At the molecular level, lithium salicylate binds to the active sites of GSK-3β and IMPase, inhibiting their activity . This inhibition leads to changes in the phosphorylation status of various substrates, thereby modulating their activity and function. Additionally, lithium salicylate can influence gene expression by altering the activity of transcription factors and other regulatory proteins. These molecular interactions underpin the compound’s effects on cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium salicylate can change over time. Studies have shown that lithium salicylate exhibits stability over extended periods, maintaining its biochemical activity . It can undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term exposure to lithium salicylate has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of lithium salicylate vary with different dosages in animal models. At low doses, lithium salicylate has been shown to exert neuroprotective effects, enhancing neuronal survival and function . At higher doses, it can lead to toxicity and adverse effects, including disruptions in cellular metabolism and signaling pathways . These dosage-dependent effects underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Lithium salicylate is involved in several metabolic pathways. It interacts with enzymes such as GSK-3β and IMPase, influencing their activity and modulating metabolic fluxes . These interactions can lead to changes in the levels of key metabolites, including inositol and other signaling molecules. Additionally, lithium salicylate can affect the activity of other enzymes and cofactors, further influencing metabolic pathways and cellular function.

Transport and Distribution

Within cells and tissues, lithium salicylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, lithium salicylate can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

Lithium salicylate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity and function, influencing its interactions with other biomolecules and its overall biochemical properties. Understanding the subcellular localization of lithium salicylate is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Lithium salicylate can be achieved through the reaction of salicylic acid with lithium hydroxide.", "Starting Materials": [ "Salicylic acid", "Lithium hydroxide" ], "Reaction": [ "Dissolve salicylic acid in water to form a solution.", "Add lithium hydroxide to the solution and stir until the mixture becomes clear.", "Heat the mixture to 80-90°C for 1-2 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it in a vacuum oven.", "The resulting product is Lithium salicylate." ] } | |

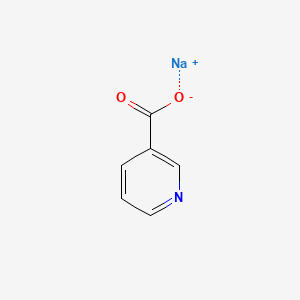

| 552-38-5 | |

Formule moléculaire |

C7H6LiO3 |

Poids moléculaire |

145.1 g/mol |

Nom IUPAC |

lithium;2-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

Clé InChI |

BEVDQFZIRVKSGM-UHFFFAOYSA-N |

SMILES |

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O |

SMILES canonique |

[Li].C1=CC=C(C(=C1)C(=O)O)O |

| 38970-76-2 552-38-5 |

|

Description physique |

OtherSolid |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

38970-76-2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

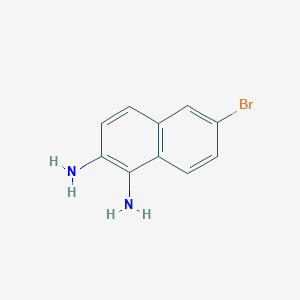

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1592773.png)